molecular formula C12H18N2OS B13153954 N-(2-thien-2-ylethyl)piperidine-4-carboxamide

N-(2-thien-2-ylethyl)piperidine-4-carboxamide

Cat. No.: B13153954
M. Wt: 238.35 g/mol
InChI Key: VLTDHLUJIQCQPV-UHFFFAOYSA-N
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Description

N-(2-thien-2-ylethyl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, with a molecular formula of C12H18N2OS . The piperidine-4-carboxamide scaffold is a versatile structure in drug discovery, demonstrated by its presence in compounds with diverse biological activities. Research into closely related analogues has shown that the piperidine-4-carboxamide core can be engineered to develop potent inhibitors. For instance, structural modifications have yielded compounds with efficacy as novel antihypertensive agents through the inhibition of T-type Ca2+ channels . In another direction, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been explored for the development of multikinase inhibitors, simultaneously targeting VEGFR-2, ERK-2, and Abl-1, which shows promise in anti-cancer research . The inclusion of the thiophene moiety further enhances the potential of this compound as a valuable building block for the synthesis of more complex molecules aimed at various biological targets. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H18N2OS/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11/h1-2,9-10,13H,3-8H2,(H,14,15)

InChI Key

VLTDHLUJIQCQPV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-thien-2-ylethyl)piperidine-4-carboxamide typically involves the reaction of 2-thien-2-ylethylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-thien-2-ylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-thien-2-ylethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-thien-2-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) 1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
  • Structure : Shares the piperidine-4-carboxamide core but includes a benzimidazole substituent and a thiophen-2-ylmethyl group.
  • Activity : Exhibited moderate inhibitory activity with an IC50 of 60.8 nM in antiviral assays .
  • Key Difference : The benzimidazole moiety likely enhances planar stacking interactions, whereas the thiophen-2-ylethyl group in the target compound may offer greater steric flexibility.
b) N-(4-chlorobenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
  • Structure : Features a thiophen-2-yl group on the piperidine ring and a chlorobenzyl substituent.
c) N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
  • Structure : Fluorinated benzyl group attached to the amide nitrogen.
  • Properties : Fluorine substitution modulates electron density, enhancing hydrogen-bonding capabilities and metabolic stability . Comparatively, the thiophene-ethyl group in the target compound may prioritize π-π interactions over hydrogen bonding.
a) Antiviral and Enzymatic Inhibition
  • The benzimidazole-containing analog (IC50 = 60.8 nM) demonstrates moderate activity against viral targets, suggesting that piperidine-4-carboxamides with aromatic substituents can achieve sub-100 nM potency .
  • Anti-angiogenic Analogs: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibit dual antiangiogenic and DNA cleavage activities, highlighting the therapeutic versatility of this scaffold .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (Hypothetical) ~280.4 2-thien-2-ylethyl Enhanced π-π interactions, moderate solubility
N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide 248.3 4-fluorobenzyl High metabolic stability, electron-withdrawing effects
1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide 355.5 Thiophen-2-ylmethyl, pyrimidine Potential kinase inhibition due to pyrimidine core

Biological Activity

N-(2-thien-2-ylethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a detailed overview of its biological activities, supported by data tables and relevant case studies.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus0.41 µg/mL
BEscherichia coli12.9 µM

These results suggest that this compound could potentially be developed as an antimicrobial agent, especially against resistant strains such as MRSA.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase enzymes (COX). In vitro studies have shown that related compounds can inhibit COX-1 and COX-2 activities effectively.

CompoundCOX Inhibition IC50 (µM)Comparison Drug (Celecoxib) IC50 (µM)
C0.04 ± 0.010.04 ± 0.01
D0.04 ± 0.020.04 ± 0.01

Such findings indicate that this class of compounds may offer therapeutic benefits in treating inflammatory diseases .

3. Anticancer Activity

This compound has also been explored for its anticancer properties. A study on similar piperidine derivatives demonstrated their potential as multitargeted inhibitors against various kinases involved in cancer progression.

CompoundTarget KinasesIC50 (µM)
EVEGFR-211.3
FERK-2Not specified
GAbl-1Not specified

The compound's ability to induce apoptosis in cancer cells was noted, indicating its potential utility in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a comparative study, N-(2-thien-2-ylethyl)piperidine derivatives were tested against common pathogens. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated lower cytotoxicity towards human cells compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms revealed that the compound effectively reduced the levels of pro-inflammatory cytokines in vitro, suggesting a potential pathway for therapeutic application in chronic inflammatory conditions .

Q & A

Q. What computational tools predict binding modes to σ receptors?

  • Workflow :
  • Docking : Use AutoDock Vina with σ1 receptor homology models (PDB template: 5HK1).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability .

Safety and Handling

Q. What precautions are required for handling this compound?

  • Guidelines :
  • PPE : Gloves, lab coat, and goggles (acute toxicity: Category 4 for oral/dermal/inhalation) .
  • Waste Disposal : Incinerate in EPA-approved facilities (avoid aqueous release due to unknown ecotoxicity) .

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